Arundoin
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Overview
Description
Arundoin is a triterpenoid.
Scientific Research Applications
Triterpenoids in Imperata cylindrica
Nishimoto et al. (1968) identified arundoin as one of the triterpenoids isolated from Imperata cylindrica. The study discusses the biogenetic relationships of these compounds, highlighting their relevance in understanding plant chemistry and potentially aiding in taxonomic classification (Nishimoto, Ito, Natori, & Ohmoto, 1968).
Chemotaxonomy in Saccharum Species
Smith and Martin-Smith (1978) explored the leaf waxes of Saccharum species for triterpene methyl ethers, including this compound. Their work provides insights into the use of these compounds as chemotaxonomic markers, aiding in the differentiation and classification of plant species (Smith & Martin-Smith, 1978).
Triterpene Methyl Ethers in Chionochloa
Russell, Connor, and Purdie (1976) identified this compound among the triterpene methyl ethers in the leaf wax of Chionochloa species. The presence of these compounds provides valuable information for chemotaxonomic studies, aiding in the understanding of plant taxonomy and evolution (Russell, Connor, & Purdie, 1976).
Antifungal Activity in Areca catechu
Yenjit et al. (2010) examined the antifungal properties of compounds, including this compound, extracted from Areca catechu. They found that this compound inhibited the mycelial growth of Colletotrichum gloeosporioides, suggesting potential applications in controlling postharvest diseases in fruits like mango (Yenjit, Issarakraisila, Intana, & Chantrapromma, 2010).
Phytochemical Compounds in Arundo donax
Pansuksan, Sukprasert, and Karaket (2020) explored the phytochemical compounds of Arundo donax, mentioning this compound among the identified compounds. Their research highlights the potential biomedical applications of these compounds, including their antimicrobial activities (Pansuksan, Sukprasert, & Karaket, 2020).
Properties
Molecular Formula |
C31H52O |
---|---|
Molecular Weight |
440.7 g/mol |
IUPAC Name |
(3R,3aR,5aR,5bR,7aR,9S,11aS,13aS,13bR)-9-methoxy-3a,5a,8,8,11a,13a-hexamethyl-3-propan-2-yl-1,2,3,4,5,5b,6,7,7a,9,10,11,13,13b-tetradecahydrocyclopenta[a]chrysene |
InChI |
InChI=1S/C31H52O/c1-20(2)21-10-13-25-29(21,6)18-19-30(7)23-11-12-24-27(3,4)26(32-9)15-16-28(24,5)22(23)14-17-31(25,30)8/h14,20-21,23-26H,10-13,15-19H2,1-9H3/t21-,23+,24+,25-,26+,28-,29-,30-,31+/m1/s1 |
InChI Key |
MRNPHCMRIQYRFU-KXUMSINMSA-N |
Isomeric SMILES |
CC(C)[C@H]1CC[C@@H]2[C@@]1(CC[C@]3([C@]2(CC=C4[C@@H]3CC[C@@H]5[C@@]4(CC[C@@H](C5(C)C)OC)C)C)C)C |
Canonical SMILES |
CC(C)C1CCC2C1(CCC3(C2(CC=C4C3CCC5C4(CCC(C5(C)C)OC)C)C)C)C |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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